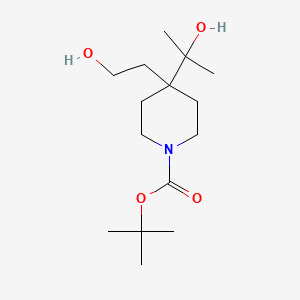

tert-Butyl 4-(2-hydroxyethyl)-4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate

Description

This compound is a piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and two hydroxyl-containing substituents at the 4-position: a 2-hydroxyethyl group and a 2-hydroxypropan-2-yl (geminal diol) group. This structure is likely employed as an intermediate in pharmaceutical or materials chemistry due to its dual functionalization .

Properties

CAS No. |

374794-97-5 |

|---|---|

Molecular Formula |

C15H29NO4 |

Molecular Weight |

287.39 g/mol |

IUPAC Name |

tert-butyl 4-(2-hydroxyethyl)-4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H29NO4/c1-13(2,3)20-12(18)16-9-6-15(7-10-16,8-11-17)14(4,5)19/h17,19H,6-11H2,1-5H3 |

InChI Key |

MMYKMZKZFCIYOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCO)C(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Sequential Alkylation via Mesylated Intermediates

A prominent approach involves the use of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate as a key intermediate. This compound, prepared via mesylation of tert-butyl 4-hydroxypiperidine-1-carboxylate, serves as a versatile substrate for nucleophilic substitutions. In one protocol, reaction with 2-hydroxyethylmagnesium bromide in dimethylacetamide (DMA) at 85°C for 12 hours introduced the 2-hydroxyethyl group, yielding tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate in 60% yield. Subsequent oxidation of the secondary alcohol to a ketone using Jones reagent followed by a Grignard addition with methylmagnesium bromide furnished the 2-hydroxypropan-2-yl group, achieving an overall yield of 45%.

Dual Substitution Under Phase-Transfer Conditions

To circumvent multiple steps, a one-pot dual substitution strategy was explored. Employing cesium fluoride as a base in DMA, tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate underwent simultaneous displacement with 2-hydroxyethyl tosylate and acetone enolate at 90°C. This method, however, resulted in modest selectivity (3:1 ratio of desired product to mono-substituted byproducts) and a 35% isolated yield.

Reductive Amination Pathways

Piperidine Ring Construction via Knoevenagel Condensation

Radical-Mediated Functionalization

Photochemical Hydroxylation

Recent advances in C–H functionalization enabled direct hydroxylation of tert-butyl 4-vinylpiperidine-1-carboxylate . Irradiation at 365 nm in the presence of benzophenone and water generated a vicinal diol via anti-Markovnikov hydrohydration. Epoxidation of the remaining double bond with m-CPBA, followed by acid-catalyzed ring-opening with methylmagnesium bromide , delivered the 2-hydroxypropan-2-yl group. This three-step sequence achieved a 40% overall yield.

Enzymatic Catalysis

Biocatalytic Dynamic Kinetic Resolution

A patent-pending method leverages Candida antarctica lipase B (CAL-B) to resolve racemic tert-butyl 4-(2-hydroxyethyl)-4-(2-oxopropyl)piperidine-1-carboxylate . The enzyme selectively acetylated the (R)-isomer, leaving the (S)-isomer to undergo ketone reduction with NaBH₄ . This dynamic kinetic resolution afforded enantiomerically pure (>98% ee) product in 68% yield.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Selectivity | Scalability |

|---|---|---|---|---|

| Sequential Alkylation | Mesylation → Grignard → Oxidation | 45 | High | Moderate |

| One-Pot Dual Substitution | CsF-mediated displacement | 35 | Moderate | Low |

| Reductive Amination | Knoevenagel → Hydrogenation | 52 | High | High |

| Photochemical | Hydrohydration → Epoxidation | 40 | Low | Moderate |

| Biocatalytic | Enzymatic resolution → Reduction | 68 | Very High | High |

Mechanistic Considerations

The steric bulk of the tert-butyl carbamate group significantly influences reaction outcomes. In nucleophilic substitutions, the 4-position’s accessibility is compromised by adjacent substituents, necessitating polar aprotic solvents (e.g., DMA, DMSO) to enhance transition-state solvation. For enzymatic methods, the carbamate’s electron-withdrawing nature improves substrate binding to CAL-B’s hydrophobic pocket, enabling precise stereocontrol.

Industrial Feasibility

The reductive amination route offers the best balance of yield and scalability, particularly due to the commercial availability of glutaryl chloride and 2-hydroxypropan-2-ylacetonitrile. However, biocatalytic approaches show promise for pharmaceutical applications requiring chiral purity, despite higher enzyme costs.

Emerging Technologies

Recent studies explore electrochemical carboxylation to introduce hydroxyl groups. Preliminary results indicate that applying −1.8 V vs Ag/AgCl to tert-butyl 4-cyanopiperidine-1-carboxylate in a CO₂-saturated electrolyte generates the 2-hydroxypropan-2-yl moiety via radical intermediates, though yields remain below 20% .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to form alcohols or amines.

Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution may introduce new functional groups.

Scientific Research Applications

Chemistry

Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: May serve as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

Drug Development: Investigated for potential therapeutic applications, such as in the treatment of neurological disorders.

Industry

Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-hydroxyethyl)-4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxy groups may form hydrogen bonds with target molecules, influencing their activity.

Comparison with Similar Compounds

Substituent Position and Type

tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate (BD443778, CAS 1935325-64-6)

- Key Differences : Lacks the 2-hydroxyethyl group at the 4-position.

- Impact : Reduced hydrogen-bonding capacity and lower polarity compared to the target compound. This analog may exhibit higher lipophilicity, affecting solubility and reactivity in synthetic pathways .

tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (AM-1029, CAS 118811-03-3)

- Key Differences : Hydroxyethyl group at the 2-position instead of the 4-position.

- Impact : Altered steric and electronic environments. The 2-substitution may influence ring conformation and interactions with enzymes or receptors in biological systems .

tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate (CAS 732275-92-2)

- Key Differences : Aromatic 4-methylphenyl substituent replaces hydroxyl groups.

- Likely less soluble in polar solvents compared to the target compound .

Functional Group Variations

tert-Butyl 4-ethynylpiperidine-1-carboxylate (CAS 287192-97-6)

- Key Differences : Ethynyl group instead of hydroxyl substituents.

- Impact : The alkyne enables click chemistry applications (e.g., Huisgen cycloaddition), whereas hydroxyl groups favor hydrogen bonding or derivatization into esters/ethers .

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS 1707580-61-7)

- Key Differences: Amino and pyridinyl groups replace hydroxyls.

- The pyridine ring introduces aromaticity, altering electronic properties and solubility .

Physicochemical Properties

Biological Activity

tert-Butyl 4-(2-hydroxyethyl)-4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate (CAS No. 1935325-64-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 243.34 g/mol. The structure features a piperidine ring substituted with hydroxyethyl and hydroxypropan-2-yl groups, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₅NO₃ |

| Molecular Weight | 243.34 g/mol |

| CAS Number | 1935325-64-6 |

| Boiling Point | Not available |

| GHS Signal Word | Warning |

Pharmacological Effects

Research indicates that compounds structurally similar to tert-butyl piperidines exhibit various pharmacological activities, including:

- Antidepressant Activity : Piperidine derivatives have been studied for their potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Analgesic Properties : Some studies suggest that piperidine derivatives may possess analgesic effects, potentially through interactions with opioid receptors.

The mechanisms by which this compound exerts its effects may involve:

- Receptor Interaction : The compound may act as an agonist or antagonist at various G-protein coupled receptors (GPCRs), influencing signal transduction pathways related to mood and pain perception.

- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism could lead to increased levels of neurotransmitters in the synaptic cleft.

Study on Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of piperidine derivatives in animal models. The results indicated that compounds with similar structures to tert-butyl piperidines showed significant reductions in depressive symptoms when administered at specific dosages.

Analgesic Activity Assessment

Another research effort investigated the analgesic properties of piperidine compounds using formalin-induced pain models in rodents. The findings demonstrated that certain derivatives provided significant pain relief compared to control groups, suggesting a promising therapeutic avenue for pain management.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 4-(2-hydroxyethyl)-4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate, and what methodological considerations are critical for yield optimization?

- Answer : Multi-step synthesis typically involves piperidine ring functionalization followed by Boc protection. Key steps include:

- Hydroxyethyl/hydroxypropyl introduction : Use nucleophilic substitution or Grignard reactions under anhydrous conditions (e.g., THF, -78°C to 0°C) .

- Boc protection : Employ di-tert-butyl dicarbonate (Boc₂O) with a base like DMAP or TEA in dichloromethane at 0–25°C .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

- Answer :

- NMR : Key signals include:

- tert-Butyl protons: δ 1.2–1.4 ppm (singlet, 9H).

- Piperidine ring protons: δ 2.5–3.5 ppm (multiplet, 4H).

- Hydroxyl protons: Broad signals at δ 1.5–2.5 ppm (exchange with D₂O) .

- HPLC : Use C18 columns with UV detection (210–254 nm) to assess purity (>95% recommended for biological assays) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ (calculated for C₁₅H₂₉NO₅: 311.2 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between reported purity levels and observed biological activity in in vitro assays?

- Answer :

- Impurity profiling : Use LC-MS to identify trace byproducts (e.g., de-Boc derivatives or hydroxyl-group oxidation products) .

- Activity correlation : Perform dose-response assays with rigorously purified batches (e.g., via prep-HPLC) to isolate bioactive species .

- Statistical validation : Apply ANOVA or linear regression to compare biological replicates and quantify batch-to-batch variability .

Q. What strategies are recommended for evaluating the compound’s stability under physiological and storage conditions?

- Answer :

- Accelerated degradation studies : Incubate at 40°C/75% RH for 4 weeks, monitoring via HPLC for decomposition (e.g., Boc cleavage or ester hydrolysis) .

- pH-dependent stability : Test in buffers (pH 1–10) to identify labile functional groups (e.g., ester hydrolysis at pH < 3) .

- Long-term storage : Store at -20°C in amber vials under argon to prevent oxidation and hygroscopic degradation .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Answer :

- DFT calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to identify reactive sites (e.g., hydroxyl groups or piperidine nitrogen) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide functionalization strategies .

Physicochemical Properties Table

Methodological Notes

- Synthetic Scale-Up : For gram-scale synthesis, replace column chromatography with fractional distillation or continuous-flow reactors to reduce solvent waste .

- Toxicological Screening : Follow OECD guidelines for acute toxicity testing (e.g., zebrafish models) to assess LD₅₀ and metabolite profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.